Superior Absorbed Dose Delivery to Large Tumors vs. Phosphorus-33 and Sulfur-35
In a comparative dosimetry study using a mouse tumor xenograft model, a 1 MBq intravenous dose of 32P-labeled oligonucleotides delivered a calculated absorbed radiation dose of 11 Gy to a tumor, compared to 1.5 Gy for 33P and an estimated 1.5 Gy for 35S under equivalent conditions [1]. This 7.3-fold higher dose delivery from 32P is a direct consequence of its higher beta emission energy and is critical for achieving a cytotoxic effect in larger tumor masses (>1 g), where lower-energy isotopes fail to deposit sufficient energy [2].
| Evidence Dimension | Absorbed radiation dose to tumor |
|---|---|
| Target Compound Data | 11 Gy (from 1 MBq injected dose) |
| Comparator Or Baseline | Phosphorus-33: 1.5 Gy; Sulfur-35: estimated 1.5 Gy |
| Quantified Difference | 7.3-fold higher dose delivery compared to P-33 or S-35 |
| Conditions | Mouse tumor xenograft model, 1 MBq intravenous injection of radiolabeled antisense oligodeoxynucleotide phosphorothioates |
Why This Matters
For therapeutic applications targeting macroscopic tumors, the 7.3-fold higher absorbed dose from 32P is a quantifiable and essential advantage for achieving a cytotoxic effect, directly impacting the selection of 32P over 33P or 35S for tumor masses >1 g.
- [1] Kairemo, K. J., Tenhunen, M., & Jekunen, A. P. (1996). Dosimetry of radionuclide therapy using radiophosphonated antisense oligodeoxynucleotide phosphorothioates based on animal pharmacokinetic and tissue distribution data. Antisense & Nucleic Acid Drug Development, 6(3), 215-220. View Source
- [2] Kairemo, K. J., et al. (1996). Oligoradionuclidetherapy using radiolabelled antisense oligodeoxynucleotide phosphorothioates. Anticancer Drug Design, 11(6), 439-449. View Source
